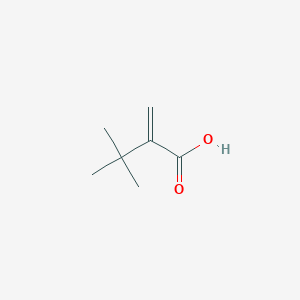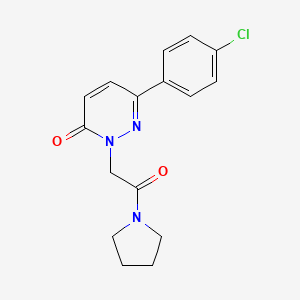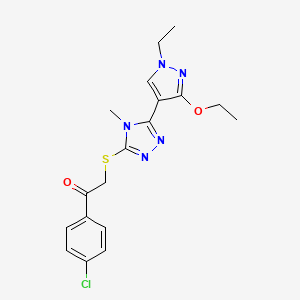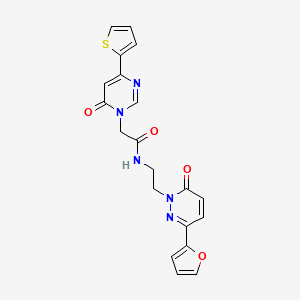
Ácido 2-terc-butílacrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylacrylic acid is a chemical compound that plays a significant role in various scientific research and industrial applications. It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-Tert-butylacrylic acid includes a total of 20 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecular formula is C7H12O2.Aplicaciones Científicas De Investigación
Síntesis Orgánica y Reacciones Químicas
El ácido 2-terc-butílacrílico sirve como un bloque de construcción versátil en la síntesis orgánica. Los investigadores lo utilizan para crear moléculas más complejas a través de diversas reacciones químicas. Algunas reacciones notables incluyen:
- Esterificación: Al reaccionar el ácido 2-terc-butílacrílico con alcoholes, se pueden sintetizar ésteres. Estos ésteres encuentran aplicaciones en perfumería, saborizantes y como disolventes .
- Transesterificación y Aminolisis: La transesterificación y aminolisis de ésteres terc-butílicos mediada por PCl3 puede conducir a la formación de moléculas bioactivas .
Aplicaciones Ambientales
Como solvente emergente, el ácido 2-terc-butílacrílico (acetato de terc-butilo) ha ganado atención debido a su baja toxicidad y su despreciable reactividad fotoquímica. Se utiliza en detergentes industriales, agentes de tratamiento de superficies y recubrimientos. Su aplicación ha llevado a una reducción en la formación de ozono a nivel del suelo a partir de las emisiones de solventes en los Estados Unidos y Canadá .
Mecanismo De Acción
Target of Action
2-Tert-butylacrylic acid (TBA) is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are a variety of monomers, including acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, and styrene . The tert-butyl moiety of TBA leads to high hydrophobicity .
Mode of Action
TBA interacts with its targets through polymerization and co-polymerization processes . The bulky, hydrophobic tert-butyl moiety of TBA imparts certain characteristics to the polymers. For instance, it promotes interlocking between different polymer chains and reduces polymer chain entanglements . It also allows for selective heat and chemical resistance, which enables polymer modification in processing or final applications .
Biochemical Pathways
It is known that tba can be synthesized with a large variety of monomers, suggesting that it may influence a wide range of biochemical pathways
Pharmacokinetics
Given its chemical properties, it can be inferred that tba has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs
Result of Action
The result of TBA’s action is the formation of polymers with specific characteristics. These include high hydrophobicity, hardness due to a comparatively high glass transition temperature, reduced viscosity at high solid content, improved cohesion, and good interaction with associative thickeners . Additionally, TBA can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .
Action Environment
The action of TBA is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TBA can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The presence of other monomers also influences the action of TBA . .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its carboxylic acid and hydroxyl groups These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding the safety and efficacy of this compound .
Propiedades
IUPAC Name |
3,3-dimethyl-2-methylidenebutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYRYDARHKQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

![rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid](/img/structure/B2424695.png)

![3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2424701.png)
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2424705.png)
![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)
![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)

